

Molecular Mechanism and Selective Toxicity

Author: Smolecule Technical Support Team. **Date:** February 2026

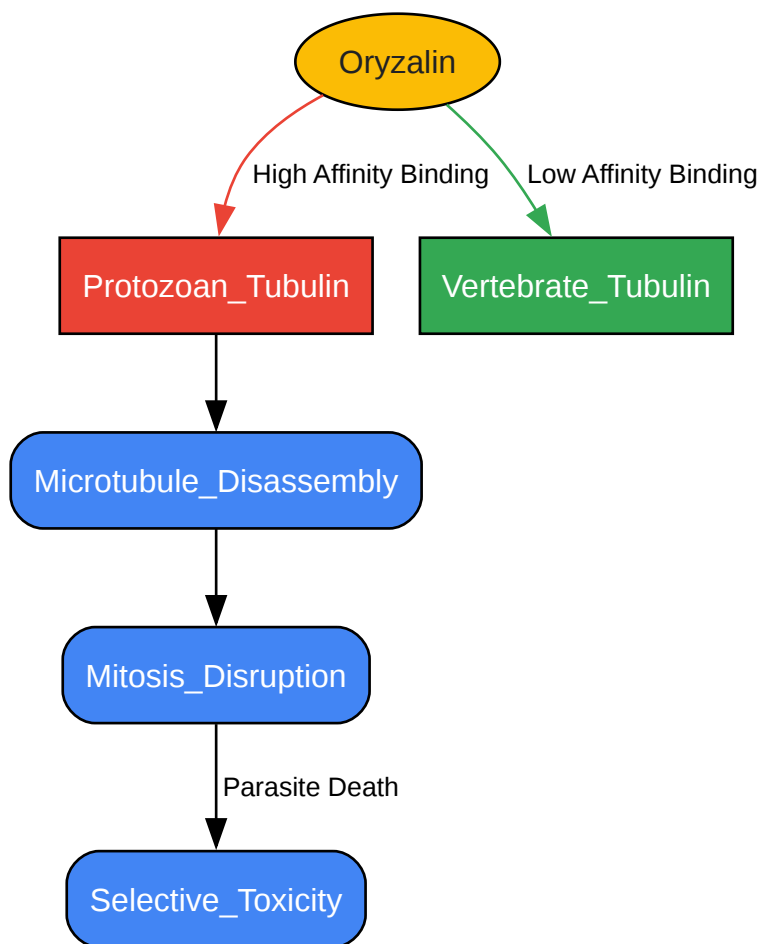
Compound Focus: Oryzalin

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Oryzalin exerts its effect by **binding to α -tubulin**, specifically at a site beneath the H1-S2 loop, which disrupts protofilament interactions and prevents microtubule polymerization [1] [2]. This binding is selective for protozoan tubulin due to key amino acid differences in the binding site; vertebrate tubulin has a low affinity for dinitroanilines, which accounts for the compound's selective toxicity against parasites and its minimal effects on host cells [1] [2]. This mechanism is shared across other protozoan parasites, including *Leishmania* and *Trypanosoma* [2] [3].



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Oryzalin selectively binds protozoan tubulin, disrupting microtubule function.

Structure-Activity Relationship (SAR) of Dinitroanilines

Systematic modifications of the **oryzalin** structure have identified features critical for anti-parasitic activity. The core structure consists of a dinitrobenzene ring with substitutions at the 4-position (typically a sulfonamide or amine) and the 1-position (alkyl or aryl amino groups) [1].

The table below summarizes the activity of key **oryzalin** analogs against *Toxoplasma gondii* [1].

Compound	R1	R2	X	Y	Z	IC ₅₀ vs <i>T. gondii</i> (μM)
Oryzalin (6i)	-CH ₂ CH ₂ CH ₃	-CH ₂ CH ₂ CH ₃	-NO ₂	-SO ₂ NH ₂	-H	~0.05 [2]

Compound	R1	R2	X	Y	Z	IC ₅₀ vs <i>T. gondii</i> (μM)
18b	-CH ₂ CH ₂ CH ₃	-CH ₂ CH ₂ CH ₃	-NO ₂	-NH ₂	-CF ₃	0.036
6a	-Ph	-CH ₂ Cl	-NO ₂	-SO ₂ NH ₂	-H	0.85
Dinitramine (18a)	-CH ₂ CH ₃	-CH ₂ CH ₃	-NO ₂	-NH ₂	-CF ₃	Data in [1]
GB-II-5	-Ph	-CH ₂ CH ₂ CH ₃	-NO ₂	-SO ₂ NH ₂	-H	>10 (vs <i>T. gondii</i>) [2]

Key SAR insights from the data include:

- **Potency of Trifluoromethyl Group:** Replacing the sulfonamide group with a simple amine and adding a **trifluoromethyl (CF₃) group at the meta position (Z)** produces highly potent compounds, as seen with **18b** [1].
- **Sulfonamide vs. Amine:** The sulfonamide group (Y = -SO₂NH₂) is not essential for high potency. Amine derivatives like dinitramine and **18b** show excellent activity [1] [2].
- **Alkyl Substitutions: Dipropyl amino groups (R1, R2 = -nPr)** appear optimal for activity against *T. gondii*, as seen in **oryzalin** and **18b** [1]. Bulky aromatic groups (like in **6e**, **6f**) lead to non-specific toxicity [1].
- **Species-Specific Selectivity:** **GB-II-5**, featuring a phenyl group on the aniline nitrogen, is highly potent against kinetoplastids but weak against apicomplexans, highlighting how minor structural changes can confer species selectivity [2] [3].

Key Experimental Protocols

Standardized assays are essential for evaluating compound activity and mechanism. Here are key methodologies from the literature.

In Vitro Anti-Parasitic Activity and Cytotoxicity

The **plaque assay** is used to determine the concentration that inhibits parasite replication by 50% (IC₅₀) [1].

- **Host Cell and Parasite Culture:** Human foreskin fibroblasts (HFFs) are cultured and infected with *T. gondii* tachyzoites (e.g., RH strain) [1] [2].
- **Compound Treatment:** Infected monolayers are incubated with serial dilutions of the test compound for a set period (e.g., 5-7 days) [1].

- **Plaque Visualization and IC₅₀ Calculation:** Monolayers are fixed, stained, and plaques are counted. The IC₅₀ is calculated from dose-response curves [1].
- **Cytotoxicity Assessment:** The same compounds are tested on uninfected host cells (e.g., J774 macrophages, PC3 prostate cancer cells) using metabolic assays to determine the cytotoxic concentration (CC₅₀). A **Selectivity Index (SI = CC₅₀ / IC₅₀)** is then calculated [3].

Direct Target Engagement and Mechanism

Immunofluorescence microscopy (IFA) is used to visualize the direct effect of compounds on parasite microtubules [1].

- **Parasite Treatment:** Intracellular *T. gondii* parasites are treated with the compound for a specific duration [1].
- **Fixation and Staining:** Samples are fixed, permeabilized, and incubated with anti- α -tubulin antibodies and a fluorescent secondary antibody. DAPI is often used to stain DNA [1].
- **Microscopy and Analysis:** Images are captured using a fluorescence microscope. Selective antimetabolites show disrupted parasite microtubules while host cell microtubules remain intact [1].

In vitro tubulin polymerization assays provide direct evidence of target engagement [3].

- **Tubulin Purification:** Tubulin is purified from parasite cells (e.g., *Leishmania*) or mammalian brain [3].
- **Assembly Monitoring:** Purified tubulin is incubated with GTP in a thermostatted cuvette with and without the test compound. Polymerization is monitored by light scattering or turbidity.
- **Data Analysis:** The rate and extent of microtubule formation are compared. Selective compounds inhibit protozoan tubulin polymerization but have minimal effect on mammalian tubulin [3].

Therapeutic Potential and Further Research

Oryzalin analogs represent a promising class of **selective antimetabolic agents** for treating neglected parasitic diseases [1] [3]. The primary challenge for their development as therapeutics is **optimizing pharmacokinetic properties**, particularly water solubility, to improve in vivo efficacy [3]. Strategies like formulating **oryzalin** in **lipid nanoparticles** have been explored to enhance bioavailability and reduce toxicity [3].

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References

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To cite this document: Smolecule. [Molecular Mechanism and Selective Toxicity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589941#oryzalin-structure-activity-relationship>]

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